molecular formula C5H3Cl2NO2S B177363 2-chloropyridine-3-sulfonyl Chloride CAS No. 6684-06-6

2-chloropyridine-3-sulfonyl Chloride

Cat. No.: B177363
CAS No.: 6684-06-6
M. Wt: 212.05 g/mol
InChI Key: MFJSIQDQIZEVJX-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-sulfonyl Chloride is an organic compound with the molecular formula C(_5)H(_3)Cl(_2)NO(_2)S. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a sulfonyl chloride group at the third position on the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-3-sulfonyl Chloride can be synthesized through the reaction of 2-chloropyridine with chlorosulfonic acid. The reaction typically proceeds as follows:

C5H4ClN+ClSO3HC5H3Cl2NO2S+H2O\text{C}_5\text{H}_4\text{ClN} + \text{ClSO}_3\text{H} \rightarrow \text{C}_5\text{H}_3\text{Cl}_2\text{NO}_2\text{S} + \text{H}_2\text{O} C5​H4​ClN+ClSO3​H→C5​H3​Cl2​NO2​S+H2​O

This reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes:

    Reactant Preparation: Purification of 2-chloropyridine and chlorosulfonic acid.

    Reaction Phase: Controlled addition of chlorosulfonic acid to 2-chloropyridine under an inert atmosphere.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloropyridine-3-sulfonic acid.

    Reduction: It can be reduced to 2-chloropyridine-3-sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran, and other aprotic solvents.

    Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate substitution reactions.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

2-Chloropyridine-3-sulfonyl Chloride is utilized in various scientific research fields:

    Organic Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Medicinal Chemistry: Used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.

    Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloropyridine-3-sulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

    2-Chloropyridine-4-sulfonyl Chloride: Similar structure but with the sulfonyl chloride group at the fourth position.

    2-Bromopyridine-3-sulfonyl Chloride: Bromine atom instead of chlorine at the second position.

    2-Chloropyridine-3-sulfonic Acid: Hydrolyzed form of 2-Chloropyridine-3-sulfonyl Chloride.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective functionalization of the pyridine ring. Its position-specific substitution pattern provides distinct chemical properties compared to its analogs, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

2-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJSIQDQIZEVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436900
Record name 2-chloropyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6684-06-6
Record name 2-chloropyridine-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-pyridine-3-sulfonyl chloride
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (6.5g) in water (15 ml) was added gradually to a solution of 3-amino-2-chloropyridine (10 g) in acetic acid (100 ml) and concentrated hydrochloric acid (37 ml) at 0°-5° C. This cold solution was then added portion-wise to a stirred and cooled (5° C.) mixture of copper(I) chloride (2.33 g) in acetic acid (160 ml) saturated with sulphur dioxide keeping the temperature below 10° C. After the addition was complete the cooling bath was removed and the mixture was stirred a further 90 minutes at ambient temperature. Volatile material was removed by evaporation and water (300 ml) was added to the residue to give a solid. The water was decanted off and the solid was dissolved in ether (500 ml) and washed with saturated aqueous sodium hydrogen carbonate solution (200 ml), water (200 ml) and saturated sodium chloride solution and was then dried (MgSO4). Volatile material was removed by evaporationto give 2-chloropyridine-3-sulphonyl chloride (12.1 g) as an oil which solidified upon refrigeration and was used without further purification; 1H NMR (CDCl3): 7.5 (dd, 1 H), 8.5 (dd, 1 H), 8.7 (dd, 1 H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
copper(I) chloride
Quantity
2.33 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under ice-cooling, thionyl chloride (24 mL) was added dropwise over 1 hr to water (140 mL) and the mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Under ice-cooling, 5-amino-2-chloropyridine (10 g) was added to concentrated hydrochloric acid (80 mL) and the mixture was stirred. An aqueous solution (25 mL) of sodium nitrite (5.75 g) was added dropwise while keeping the inside temperature at not higher than 5° C., and the mixture was further stirred for 15 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (140 mg). Under ice-cooling, the mixture was further stirred for 30 min, and the precipitate was collected by filtration and washed with water and ethanol to give the title compound (yield 6.99 g, 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
140 mg
Type
reactant
Reaction Step Four
Yield
42%

Synthesis routes and methods III

Procedure details

Under ice-cooling, thionyl chloride (24 mL) was added dropwise over 1 hr to water (140 mL) and the mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Separately, under ice-cooling, 3-amino-2-chloropyridine (10 g) was added to concentrated hydrochloric acid (80 mL) and the mixture was stirred. An aqueous solution (25 mL) of sodium nitrite (5.75 g) was added dropwise while keeping the inside temperature at not higher than 5° C., and the mixture was further stirred for 15 min. The reaction mixture was gradually added at 5° C. to the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (140 mg). Under ice-cooling, the mixture was further stirred for 30 min, and the precipitate was collected by filtration and washed with water and ethanol to give the title compound (yield 6.99 g, 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
140 mg
Type
reactant
Reaction Step Four
Yield
42%

Synthesis routes and methods IV

Procedure details

reaction of the diazonium salt of 3-amino-2-chloropyridine with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst, to give 2-chloropyridine-3-sulfonyl chloride;
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloropyridine-3-sulfonyl Chloride
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Customer
Q & A

Q1: What is the role of 2-chloropyridine-3-sulfonyl chloride in the synthesis of pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides?

A1: this compound acts as a key building block in the construction of pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides. The research demonstrates that this compound reacts with amidines under mild, non-catalytic conditions. This reaction initially forms open-chain sulfonylated amidine intermediates, which can then undergo a subsequent cyclization step to yield the desired pyrido-annulated 1,2,4-thiadiazine-1,1-dioxide structure [].

Q2: What are the advantages of using this compound in this specific synthetic approach?

A2: The research highlights two major advantages of using this compound in this synthesis:

  • Mild, non-catalytic conditions: This avoids the use of potentially expensive or environmentally unfriendly catalysts [].
  • Versatility for further modification: The remaining chlorine atom on the pyridine ring of the final product allows for further functionalization through aromatic nucleophilic substitution reactions, broadening the possibilities for designing new molecules with potentially interesting biological activity [].

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